N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide
Overview
Description
“N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide”, also known as TSQ, is a compound with the empirical formula C17H16N2O3S and a molecular weight of 328.39 . It is commonly used as a fluorescent zinc indicator .
Molecular Structure Analysis
The molecular structure of TSQ consists of a quinoline ring with a methoxy group at the 6-position and a toluenesulfonamide group at the 8-position .Chemical Reactions Analysis
TSQ is known to form a complex with zinc ions, resulting in fluorescence . This property makes it a useful tool for observing zinc trafficking in cells . It’s hypothesized that the fluorescence of TSQ, which is blue-shifted from the emission maximum of the Zn(TSQ)2 complex, results from the formation of a ternary complex, TSQ-Zn-protein .Physical And Chemical Properties Analysis
TSQ is a compound with a molecular weight of 328.38. It is soluble in DMSO . When TSQ forms a complex with zinc ions, it emits fluorescence with an excitation at 355 nm and emission at 499 nm .Scientific Research Applications
Biological Application of Quinazoline Derivatives
Quinazoline and quinazolinone derivatives, which are structurally related to TSQ, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiological significance and pharmacologically utilized molecules .
Mechanism of Action
Target of Action
TSQ, also known as N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide, is a complex organic compound
Biochemical Pathways
It belongs to the class of organic compounds known as p-toluenesulfonamides , which are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group. The downstream effects of these pathways are yet to be fully understood.
Future Directions
Research involving TSQ is ongoing, particularly in the field of neurobiology. Its ability to form a fluorescent complex with zinc ions makes it a valuable tool for studying cellular processes that involve zinc . Future research will likely continue to explore these capabilities and may lead to new insights into zinc’s role in health and disease .
properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-5-7-15(8-6-12)23(20,21)19-16-11-14(22-2)10-13-4-3-9-18-17(13)16/h3-11,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNYOZJJMFDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Record name | 6-methoxy-(8-p-toluenesulfonamido)quinoline | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/TSQ | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148996 | |
Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
CAS RN |
109628-27-5 | |
Record name | N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109628-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109628275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Methoxy-8-quinolyl)-4-toluenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-METHOXY-8-QUINOLYL)-4-TOLUENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SWW052N6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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